A Technical Guide to the Synthesis and Properties of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic Acid
A Technical Guide to the Synthesis and Properties of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic Acid
Abstract: 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a non-proteinogenic amino acid characterized by a sterically demanding mesityl group. Such unnatural amino acids (UAAs) are of significant interest to researchers in medicinal chemistry and drug development as tools to modulate the pharmacological properties of peptides and small molecules, including metabolic stability, conformational rigidity, and receptor-binding affinity. Due to the limited availability of specific experimental data in peer-reviewed literature for this particular compound, this guide provides a comprehensive framework based on established, robust synthetic methodologies for analogous structures. We present plausible, detailed protocols for its synthesis via asymmetric Strecker and Ugi multicomponent reactions, discuss strategies for purification and characterization, predict its key physicochemical properties based on structural analogs, and explore its potential applications in the design of novel therapeutics.
Introduction: The Role of Sterically Hindered Amino Acids in Therapeutic Design
Unnatural amino acids (UAAs) represent a cornerstone of modern medicinal chemistry, providing building blocks that transcend the limitations of the 20 canonical proteinogenic amino acids.[1] Their incorporation into peptide-based therapeutics can confer resistance to enzymatic degradation, enhance bioavailability, and enforce specific secondary structures (e.g., β-turns or helical motifs) that are critical for potent and selective biological activity.[2]
2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid belongs to a class of UAAs featuring a bulky, hydrophobic side chain. The 2,4,6-trimethylphenyl (mesityl) group is particularly noteworthy for its significant steric hindrance and restricted bond rotation, properties that can be leveraged to create highly constrained peptide conformations. This guide outlines robust and adaptable synthetic strategies for accessing this valuable compound and characterizes its predicted properties to facilitate its application in research and development.
Proposed Strategies for Chemical Synthesis
The synthesis of α-amino acids, particularly those with bulky side chains and a defined stereochemistry, requires careful methodological consideration. We propose two primary, well-validated synthetic routes: the Asymmetric Strecker Synthesis and the Ugi Four-Component Reaction.
Retrosynthetic Analysis and Key Starting Materials
A logical retrosynthetic disconnection of the target molecule points to 2,4,6-trimethylbenzaldehyde as a key precursor. This aldehyde serves as the electrophilic component that introduces the characteristic mesityl group.
Caption: Retrosynthetic overview for the target amino acid.
Method 1: Asymmetric Strecker Synthesis
The Strecker synthesis is a classic and highly effective method for preparing α-amino acids from aldehydes.[3][4] The asymmetric variant utilizes a chiral amine to induce stereoselectivity, yielding an enantiomerically enriched product.[3]
Causality: This method is chosen for its directness and reliability. The initial formation of a chiral imine from 2,4,6-trimethylbenzaldehyde and a chiral amine (e.g., (S)-α-phenylethylamine) creates a diastereotopic face. The subsequent nucleophilic attack by cyanide anion is sterically directed, favoring the formation of one diastereomer of the resulting α-aminonitrile.[5] Acid hydrolysis of the nitrile and hydrogenolysis of the chiral auxiliary complete the synthesis.
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Step 1: Chiral Imine Formation.
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In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,4,6-trimethylbenzaldehyde (1.0 eq) in anhydrous methanol (MeOH, 0.5 M).
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Add (S)-(-)-α-phenylethylamine (1.05 eq).
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Stir the reaction mixture at room temperature for 4-6 hours. The formation of the imine can be monitored by TLC or ¹H NMR.
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Step 2: Diastereoselective Cyanation.
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Cool the reaction mixture to 0 °C in an ice bath.
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Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise over 15 minutes.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Step 3: Hydrolysis of the α-Aminonitrile.
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Carefully concentrate the reaction mixture under reduced pressure to remove MeOH and excess TMSCN.
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Add concentrated hydrochloric acid (6 M HCl) and heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours to hydrolyze the nitrile to a carboxylic acid.
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-
Step 4: Deprotection and Purification.
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Cool the mixture and extract with diethyl ether to remove non-polar impurities.
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The aqueous layer contains the amino acid hydrochloride salt and the chiral auxiliary hydrochloride.
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The chiral auxiliary can be removed via catalytic hydrogenolysis (e.g., H₂, Pd/C) or the crude product can be purified using ion-exchange chromatography.
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Neutralize the final product to its isoelectric point using a suitable base (e.g., pyridine or NaOH) to precipitate the free amino acid.
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Caption: Workflow for the Asymmetric Strecker Synthesis.
Method 2: Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a powerful multicomponent reaction (MCR) that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a single pot to rapidly generate α-acylaminoamide derivatives.[6][7] Subsequent hydrolysis yields the desired amino acid.
Causality: This approach is highly convergent and atom-economical, making it ideal for generating libraries of compounds for screening purposes.[8] For the synthesis of our target, 2,4,6-trimethylbenzaldehyde would serve as the aldehyde component. The reaction proceeds through the formation of an imine, which is then attacked by the isocyanide and the carboxylate anion in a concerted or stepwise fashion, followed by an intramolecular Mumm rearrangement to yield the stable bis-amide product.[6]
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Step 1: Ugi Condensation.
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To a solution of 2,4,6-trimethylbenzaldehyde (1.0 eq) in methanol (0.5 M), add a primary amine (e.g., benzylamine, 1.0 eq) and a carboxylic acid (e.g., acetic acid, 1.0 eq).
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Stir for 30 minutes at room temperature.
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Add a convertible isocyanide (e.g., tert-butyl isocyanide, 1.1 eq) to the mixture. The reaction is often exothermic.
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Stir at room temperature for 24-48 hours. Monitor progress by TLC or LC-MS.
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Step 2: Workup and Purification of the Ugi Product.
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Remove the solvent under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the resulting α-acylaminoamide by flash column chromatography.
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Step 3: Hydrolysis to the Final Amino Acid.
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Hydrolyze the purified Ugi product using harsh acidic conditions (e.g., 6 M HCl, reflux for 24 hours) to cleave both amide bonds.
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Follow the purification procedure outlined in the Strecker synthesis (Step 4) to isolate the final product.
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Predicted Physicochemical and Spectroscopic Properties
| Property | Predicted Value | Rationale / Source |
| Molecular Formula | C₁₂H₁₇NO₂ | Structural analysis |
| Molecular Weight | 207.27 g/mol | Calculated from formula |
| pKa (α-COOH) | ~2.2 - 2.5 | Typical range for α-amino acids |
| pKa (α-NH₃⁺) | ~9.3 - 9.8 | Typical range for α-amino acids |
| Isoelectric Point (pI) | ~5.8 - 6.2 | Calculated as (pKa₁ + pKa₂)/2 |
| logP | ~1.5 - 2.0 | Increased hydrophobicity due to mesityl group |
| Appearance | White to off-white crystalline solid | Common for amino acids |
Spectroscopic Signatures:
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¹H NMR: Expect characteristic singlets for the three methyl groups on the aromatic ring (~2.2-2.4 ppm), aromatic protons as a singlet (~6.8 ppm), and signals for the α-proton and β-protons of the amino acid backbone.
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¹³C NMR: Signals corresponding to the three distinct methyl carbons, four unique aromatic carbons, and the three carbons of the propanoic acid backbone (Cα, Cβ, and C=O).
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Mass Spectrometry (ESI+): Expected [M+H]⁺ ion at m/z 208.13.
Potential Applications in Drug Discovery and Chemical Biology
The unique structural features of 2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid make it a highly attractive building block for several applications:
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Peptidomimetics and Protease Inhibitors: The bulky mesityl group can act as a "molecular shield," preventing proteolytic enzymes from accessing and cleaving the adjacent peptide bond, thereby increasing the in-vivo half-life of a peptide therapeutic.
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Conformational Constraint: Incorporation into a peptide sequence can restrict torsional angles (phi/psi) of the peptide backbone, locking it into a specific bioactive conformation. This can lead to enhanced binding affinity and selectivity for a target receptor or enzyme.
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Probing Hydrophobic Pockets: The large, well-defined hydrophobic side chain is an excellent tool for probing and occupying deep hydrophobic pockets in protein targets, a common strategy in rational drug design.
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Molecular Scaffolding: It can serve as a rigid scaffold for the attachment of other functional groups, enabling the creation of diverse chemical libraries for high-throughput screening.
Conclusion
2-Amino-3-(2,4,6-trimethylphenyl)propanoic acid is a promising but underexplored unnatural amino acid. While direct literature is sparse, its synthesis is readily achievable through well-established and robust methodologies like the Asymmetric Strecker synthesis and the Ugi multicomponent reaction. Its significant steric bulk and hydrophobicity provide a powerful tool for medicinal chemists aiming to enhance the stability, selectivity, and potency of peptide-based drugs and other bioactive molecules. The detailed protocols and predicted properties within this guide offer a solid foundation for researchers to synthesize, characterize, and deploy this valuable compound in their drug discovery programs.
References
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